molecular formula C15H13Cl2N3O2 B195255 Azafenidin CAS No. 68049-83-2

Azafenidin

Cat. No. B195255
CAS RN: 68049-83-2
M. Wt: 338.2 g/mol
InChI Key: XOEMATDHVZOBSG-UHFFFAOYSA-N
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Patent
US05705639

Procedure details

A mixture of 10.0 g of the product from Step B and 0.50 g of glacial acetic acid in 50 mL of toluene is heated at 100° C. for 2 h while removing methanol vapor with a stream of nitrogen. Hexane (50 mL) is added at 70° C. and the product is filtered at 25° C. and washed with hexanes to provide 8.0 g (94%) of the title compound, m.p. 168°-169° C. 1H NMR (CDCl3) δ1.9 (m, 4H), 2.55 (t, 1H, J=2.4Hz), 2.74 (t, 2H, J=6Hz), 3.67 (t, 2H, J=6Hz), 4.74 (d, 2H, J=2.4Hz), 7.13 (s, 1H), 7.50 (s, 1H).
Name
product
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([O:9][CH2:10][C:11]#[CH:12])=[CH:4][C:3]=1[NH:13][N:14]=[C:15]1[CH2:20][CH2:19][CH2:18][CH2:17][N:16]1[C:21]([O:23]C)=O.C(O)(=O)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([O:9][CH2:10][C:11]#[CH:12])=[CH:4][C:3]=1[N:13]1[C:21](=[O:23])[N:16]2[CH2:17][CH2:18][CH2:19][CH2:20][C:15]2=[N:14]1

Inputs

Step One
Name
product
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)OCC#C)NN=C1N(CCCC1)C(=O)OC
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while removing methanol vapor with a stream of nitrogen
ADDITION
Type
ADDITION
Details
Hexane (50 mL) is added at 70° C.
FILTRATION
Type
FILTRATION
Details
the product is filtered at 25° C.
WASH
Type
WASH
Details
washed with hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)Cl)OCC#C)N1N=C2N(CCCC2)C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.